ASP5878 belongs to a class of compounds known as protein kinase inhibitors. These inhibitors are designed to interfere with the activity of kinases, enzymes that play a crucial role in signaling pathways that regulate cell division, survival, and other vital cellular functions. ASP5878 specifically targets the tyrosine kinase activity of FGFRs, which are implicated in tumorigenesis when overexpressed or mutated.
The synthesis of ASP5878 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a pyrazole scaffold combined with a pyrimidine moiety. The synthesis typically starts with commercially available starting materials, which are subjected to various chemical reactions including:
The detailed synthetic routes can be found in literature where ASP5878's structure-activity relationship (SAR) has been explored extensively to optimize its potency and selectivity against FGFRs .
ASP5878 is characterized by its complex molecular structure, which includes:
The molecular formula for ASP5878 is , and its molecular weight is approximately 395.38 g/mol. The specific arrangement of atoms allows for effective interaction with the ATP-binding site of the FGFRs, inhibiting their activity .
ASP5878 undergoes specific chemical reactions primarily related to its interaction with FGFRs. In vitro studies have demonstrated that ASP5878 effectively inhibits the phosphorylation of FGFRs, leading to decreased downstream signaling associated with cell proliferation and survival. Key reactions include:
The mechanism of action for ASP5878 involves its selective inhibition of FGFR-mediated signaling pathways. Upon administration:
ASP5878 exhibits several notable physical and chemical properties:
ASP5878 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant fibroblast growth factor signaling:
Ongoing research aims to further elucidate its therapeutic potential across various cancer types while exploring combination therapies that may enhance its efficacy .
The fibroblast growth factor (FGF)/FGFR signaling axis comprises 18 ligands and four transmembrane receptor tyrosine kinases (FGFR1–4). This pathway regulates critical physiological processes including embryogenesis, tissue repair, and metabolism through activation of downstream effectors such as RAS/MAPK, PI3K/AKT, and PLCγ [4] [5]. Pathological FGFR activation occurs via multiple mechanisms:
Heparan sulfate proteoglycans (HSPGs) act as co-receptors for paracrine FGFs, while endocrine FGFs (FGF19/21/23) require Klotho proteins for receptor binding. This distinction creates tissue-specific signaling paradigms exploitable for targeted therapy [5]. The constitutive FGFR activation promotes tumorigenesis through uncontrolled proliferation, angiogenesis, and chemotherapy resistance, establishing FGFRs as high-value oncology targets [6] [9].
Table 1: Oncogenic FGFR Aberrations in Solid Tumors
Cancer Type | FGFR Aberration | Frequency | Primary Receptor |
---|---|---|---|
Urothelial Carcinoma | FGFR3 mutations/fusions | 15–60% | FGFR3 |
Hepatocellular Carcinoma | FGF19 overexpression | ~30% | FGFR4 |
Breast Cancer | FGFR1 amplification | 10% | FGFR1 |
Squamous NSCLC | FGFR1 amplification | 19% | FGFR1 |
Rhabdomyosarcoma | FGFR4 mutations | 7–8% | FGFR4 |
Tumor heterogeneity and compensatory signaling necessitate broad FGFR inhibition. ASP5878 demonstrates equipotent inhibition across FGFR1–4 (IC₅₀ = 0.6–3.5 nM), addressing limitations of isoform-specific agents [3] [6]. Key therapeutic rationales include:
Table 2: Preclinical Efficacy of ASP5878 in FGFR-Driven Models
Tumor Model | Genetic Alteration | ASP5878 IC₅₀ (nM) | Key Effects |
---|---|---|---|
RT-112 (bladder) | FGFR3-TACC3 fusion | 37 | ↓c-MYC, ↓pERK |
Gemcitabine-resistant RT-112 | FGFR3-TACC3 + chemo-resistance | 40 | Overcame chemoresistance |
Hep3B2.1-7 (liver) | FGF19 overexpression | 6.5 | Apoptosis induction |
UM-UC-14 (bladder) | FGFR3 S249C mutation | 28 | Tumor regression in vivo |
ASP5878 emerged from systematic optimization of pyrimidine-based scaffolds to address metabolic instability and off-target effects of early FGFR inhibitors:
The resulting ASP5878 exhibited:
ASP5878 entered phase I trials (NCT02038673) as the first brain-penetrant pan-FGFR inhibitor, leveraging its small molecular weight (MW = 461.5 g/mol) to target metastatic brain lesions – a limitation of antibody-based FGFR therapies [8] [10].
Table 3: Evolution of FGFR Inhibitors
Generation | Representative Agents | Key Targets | Clinical Limitations |
---|---|---|---|
First-generation | Nintedanib, Ponatinib | FGFR/VEGFR/PDGFR | Hypertension, broad toxicity |
Second-generation | Erdafitinib, AZD4547 | FGFR1–3 | Hyperphosphatemia, ocular toxicity |
Pan-FGFR Selective | ASP5878 | FGFR1–4 | Optimized safety profile |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0